A Technical Guide to the Synthesis of AB-PINACA 5-Pentanoic Acid
A Technical Guide to the Synthesis of AB-PINACA 5-Pentanoic Acid
For Research, Forensic, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the synthesis of AB-PINACA 5-pentanoic acid, a major urinary metabolite of the potent synthetic cannabinoid AB-PINACA.[1] Understanding the synthesis of this metabolite is critical for the development of certified reference materials used in clinical toxicology, urine drug testing, and forensic analysis.[1][2] This guide details the metabolic context for its formation in vivo, presents a logical retrosynthetic analysis, and provides a comprehensive, step-by-step synthesis pathway. The causality behind experimental choices, detailed protocols, and methods for structural verification are discussed to ensure scientific integrity and reproducibility.
Introduction and Rationale
AB-PINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist that has been identified in numerous illicit products and linked to severe toxic effects and fatalities.[1][3][4] As with many xenobiotics, the parent compound undergoes extensive Phase I and Phase II metabolism in the human body. The resulting metabolites are the primary targets for analytical detection in biological matrices such as urine and blood.
AB-PINACA 5-pentanoic acid is a major metabolite formed through the oxidative metabolism of the terminal methyl group of the N-pentyl chain.[5] Its presence in urine is a reliable indicator of AB-PINACA exposure.[1] Therefore, the availability of a pure, certified reference standard of this metabolite is essential for:
-
Method Validation: Developing and validating robust LC/MS or GC/MS methods for its detection.[1]
-
Quantification: Accurately quantifying the metabolite in forensic and clinical samples.
-
Metabolic Studies: Further investigating the pharmacokinetics and metabolic fate of AB-PINACA.[5]
This guide outlines a robust chemical synthesis for this critical analytical standard.
The Metabolic Pathway: From Parent Drug to Target Metabolite
In vivo, AB-PINACA is extensively metabolized through several pathways, including hydroxylation, oxidation, and hydrolysis.[5][6][7] The formation of AB-PINACA 5-pentanoic acid is a multi-step oxidative process primarily occurring on the N-pentyl side chain.
The accepted metabolic cascade is as follows:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of the terminal methyl group of the pentyl chain to form a primary alcohol, 5-hydroxy-AB-PINACA.
-
Oxidation: The primary alcohol is subsequently oxidized, likely by alcohol and aldehyde dehydrogenases, first to an aldehyde intermediate and then to the stable carboxylic acid, AB-PINACA 5-pentanoic acid.[5]
This metabolic transformation significantly increases the polarity of the molecule, facilitating its excretion in urine.
Figure 1: Metabolic oxidation of AB-PINACA to its pentanoic acid metabolite.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic approach to AB-PINACA 5-pentanoic acid involves disconnecting the molecule at its most synthetically accessible bonds, primarily the amide linkages. The strategy is to construct the core indazole structure first, followed by coupling it with the L-valinamide moiety.
The key disconnections are:
-
Amide Bond (A): Disconnection of the amide bond between the indazole-3-carboxylic acid core and the L-valinamide side chain.
-
N-Alkylation Bond (B): Disconnection of the bond between the indazole nitrogen (N-1) and the 5-carboxypentyl chain.
This retrosynthesis leads to three primary starting materials:
-
1H-Indazole-3-carboxylic acid
-
A protected 6-bromohexanoic acid derivative (e.g., methyl 6-bromohexanoate)
-
L-Valinamide
The forward synthesis will therefore proceed in three main stages:
-
Stage 1: N-Alkylation: Selective alkylation of the 1H-indazole-3-carboxylic acid at the N-1 position with a protected pentanoic acid chain.
-
Stage 2: Amide Coupling: Formation of the amide bond between the functionalized indazole core and L-valinamide.
-
Stage 3: Deprotection: Hydrolysis of the ester protecting group to yield the final carboxylic acid.
Proposed Synthesis Pathway
The following multi-step pathway is proposed based on established methods for indazole alkylation and amide bond formation.[8][9][10]
Figure 2: Proposed three-step synthesis pathway for AB-PINACA 5-pentanoic acid.
Detailed Experimental Protocols
Disclaimer: The synthesis of controlled substances and their metabolites should only be conducted by qualified personnel in a licensed laboratory, in compliance with all applicable laws and regulations.
Step 1: N-Alkylation of 1H-Indazole-3-carboxylic acid
This step involves the alkylation of the indazole core (1) with methyl 6-bromohexanoate to yield the key intermediate (2). The use of a carbonate base like K₂CO₃ and a polar aprotic solvent like DMF is standard for such N-alkylations, favoring the desired N-1 substitution.
Protocol:
-
To a solution of 1H-indazole-3-carboxylic acid (1 ) (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl 6-bromohexanoate (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Methyl 6-(3-carboxy-1H-indazol-1-yl)hexanoate (2) .
Step 2: Amide Coupling
This step forms the critical amide bond between the carboxylated indazole intermediate (2 ) and L-valinamide. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a highly efficient method for amide bond formation that minimizes racemization of the chiral center in L-valinamide.[10][11][12] Triethylamine (TEA) is added as a base to neutralize the hydrochloride salt of the amine and facilitate the coupling.[10]
| Reagent | Molar Equiv. | Purpose |
| Intermediate 2 | 1.0 | Carboxylic acid component |
| L-Valinamide HCl | 1.1 | Amine component |
| EDC·HCl | 1.2 | Carbodiimide coupling agent |
| HOBt | 1.2 | Coupling additive, suppresses side reactions |
| Triethylamine (TEA) | 3.0 | Organic base |
| DMF | - | Solvent |
Protocol:
-
Dissolve intermediate 2 (1.0 equiv) in anhydrous DMF.
-
Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[10]
-
Add L-valinamide hydrochloride (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 6-12 hours.[10][13] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash successively with 5% NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield AB-PINACA 5-pentanoic acid methyl ester (3) .
Step 3: Ester Hydrolysis (Deprotection)
The final step is the saponification of the methyl ester (3 ) to the target carboxylic acid (4 ). Lithium hydroxide (LiOH) is an effective reagent for this transformation under mild conditions, preventing potential hydrolysis of the amide bonds.
Protocol:
-
Dissolve the methyl ester 3 (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by LC-MS.
-
Once complete, remove the THF by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 4-5 with 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, AB-PINACA 5-pentanoic acid (4) .
Characterization and Quality Control
To confirm the identity and purity of the synthesized AB-PINACA 5-pentanoic acid, a suite of analytical techniques is required. This self-validating process ensures the material is suitable for use as a certified reference standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), verifying the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation. The spectra should be compared against predicted values and any available literature data to confirm the connectivity of all atoms.
-
Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) with UV or MS detection should be used to assess the purity of the final compound. Purity is typically reported as a percentage based on the peak area.[8]
-
Melting Point: Determination of the melting point can serve as a simple indicator of purity.
Conclusion
The synthesis pathway detailed in this guide provides a logical and robust method for producing AB-PINACA 5-pentanoic acid. By starting from commercially available precursors and employing well-established chemical transformations, this metabolite can be synthesized in high purity. The availability of this analytical standard is indispensable for the forensic and clinical laboratories tasked with monitoring the abuse of synthetic cannabinoids, ultimately contributing to public health and safety.
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- Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA.
- US6362351B2 - Catalyst and method for amide formation.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
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- Acid-Amine Coupling using EDCI. Organic Synthesis.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
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